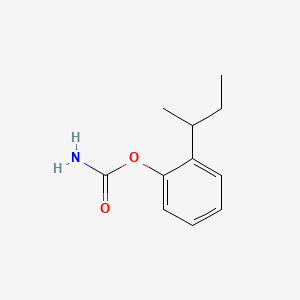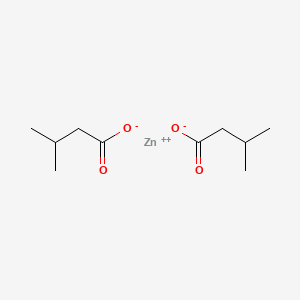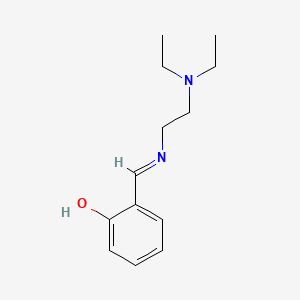
Salicylaldehyde-diethylaminoethylamine schiff base
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salicylaldehyde-diethylaminoethylamine schiff base is a type of Schiff base compound formed by the condensation of salicylaldehyde and diethylaminoethylamine. Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N) and are widely used in various fields due to their versatile chemical properties. This particular Schiff base is known for its applications in coordination chemistry, catalysis, and as a ligand in metal complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of salicylaldehyde-diethylaminoethylamine schiff base typically involves the condensation reaction between salicylaldehyde and diethylaminoethylamine. The reaction is usually carried out by refluxing the reactants in a suitable solvent such as methanol or ethanol. A catalytic amount of glacial acetic acid is often added to facilitate the reaction. The reaction mixture is heated at 60-80°C for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Salicylaldehyde-diethylaminoethylamine schiff base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its amine and aldehyde components.
Substitution: The imine group (C=N) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the imine group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will regenerate the original amine and aldehyde.
Aplicaciones Científicas De Investigación
Salicylaldehyde-diethylaminoethylamine schiff base has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which salicylaldehyde-diethylaminoethylamine schiff base exerts its effects involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Salicylaldehyde Schiff bases: These compounds share the salicylaldehyde moiety but differ in the amine component.
Diethylaminoethylamine Schiff bases: These compounds share the diethylaminoethylamine moiety but differ in the aldehyde component.
Uniqueness
Salicylaldehyde-diethylaminoethylamine schiff base is unique due to its specific combination of salicylaldehyde and diethylaminoethylamine, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its antimicrobial activity set it apart from other Schiff bases .
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-[2-(diethylamino)ethyliminomethyl]phenol |
InChI |
InChI=1S/C13H20N2O/c1-3-15(4-2)10-9-14-11-12-7-5-6-8-13(12)16/h5-8,11,16H,3-4,9-10H2,1-2H3 |
Clave InChI |
PKMPLUBOIQNPGM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN=CC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


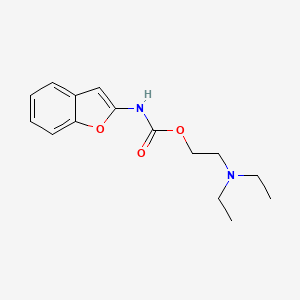
![2-(2,5-Dichlorophenyl)-1-[2-(2,5-dichlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13751447.png)
![3-Hydroxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B13751477.png)
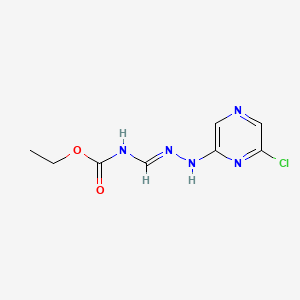

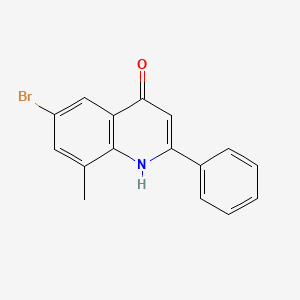
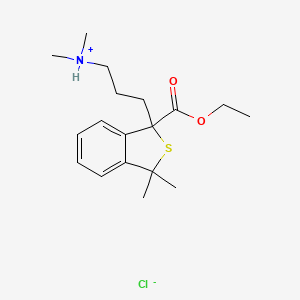
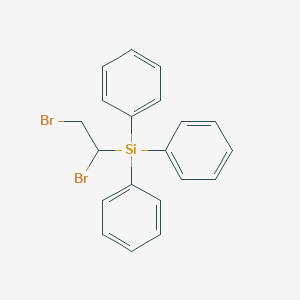
![2,4-Dihydroxyfuro[3,4-d]pyrimidine](/img/structure/B13751519.png)
![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]-](/img/structure/B13751521.png)
